molecular formula C26H25NO5 B6266527 benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate CAS No. 661493-04-5

benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate

Cat. No.: B6266527
CAS No.: 661493-04-5
M. Wt: 431.5
InChI Key:
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Description

Benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate: is a chemical compound with the molecular formula C26H23NO6 and a molecular weight of 445.47 g/mol . It is commonly used in organic synthesis, particularly in the preparation of peptides and amino acids. The compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate typically involves the protection of amino acids. One common method is the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protection of L-aspartic acid. The reaction involves the use of benzyl alcohol and Fmoc chloride under basic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is widely used in peptide synthesis as a protecting group for amino acids. It helps in the stepwise construction of peptides by preventing unwanted side reactions .

Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound for understanding the behavior of more complex biomolecules .

Medicine: Its stability and reactivity make it a suitable candidate for modifying peptide drugs to enhance their efficacy and stability .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids, preventing unwanted reactions during peptide chain elongation. The compound is selectively removed under mild basic conditions, allowing for the controlled synthesis of peptides .

Comparison with Similar Compounds

  • Fmoc-L-aspartic acid 4-benzyl ester
  • Fmoc-L-aspartic acid beta-benzyl ester
  • Fmoc-L-asp obzl-oh

Comparison: Compared to other similar compounds, benzyl (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-hydroxybutanoate offers unique advantages in terms of stability and reactivity. Its Fmoc group provides excellent protection for amino acids, making it a preferred choice in peptide synthesis. Additionally, its benzyl ester group enhances its solubility and ease of handling in various chemical reactions .

Properties

CAS No.

661493-04-5

Molecular Formula

C26H25NO5

Molecular Weight

431.5

Purity

95

Origin of Product

United States

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